(4-Formyl-6-methylpyridin-2-YL)boronic acid pinacol ester
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Overview
Description
(4-Formyl-6-methylpyridin-2-YL)boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further modified with a formyl and a methyl group. The pinacol ester moiety provides stability and facilitates its use in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formyl-6-methylpyridin-2-YL)boronic acid pinacol ester typically involves the borylation of the corresponding pyridine derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of boronic esters, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Formyl-6-methylpyridin-2-YL)boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF).
Oxidation: Potassium permanganate, water.
Reduction: Sodium borohydride, methanol.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxymethyl derivatives.
Scientific Research Applications
(4-Formyl-6-methylpyridin-2-YL)boronic acid pinacol ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and drug delivery systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-Formyl-6-methylpyridin-2-YL)boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the palladium catalyst during the Suzuki-Miyaura coupling . This complex undergoes transmetalation, followed by reductive elimination to form the desired biaryl product. In biological systems, the boronic acid group can interact with diols and other biomolecules, facilitating drug delivery and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Pyridineboronic acid pinacol ester
- Isopropenylboronic acid pinacol ester
Uniqueness
(4-Formyl-6-methylpyridin-2-YL)boronic acid pinacol ester is unique due to the presence of both formyl and methyl groups on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems
Properties
Molecular Formula |
C13H18BNO3 |
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Molecular Weight |
247.10 g/mol |
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C13H18BNO3/c1-9-6-10(8-16)7-11(15-9)14-17-12(2,3)13(4,5)18-14/h6-8H,1-5H3 |
InChI Key |
XHAHFMSEYFVMLJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C)C=O |
Origin of Product |
United States |
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